5'-Thiopyridoxal hydrochloride
Description
5’-Thiopyridoxal hydrochloride is a derivative of pyridoxal, which is a form of vitamin B6. This compound is characterized by the presence of a thiol group (-SH) attached to the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Properties
CAS No. |
876-85-7 |
|---|---|
Molecular Formula |
C8H12ClNO2S |
Molecular Weight |
221.71 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(sulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(3-10)6(4-12)2-9-5;/h2,10-12H,3-4H2,1H3;1H |
InChI Key |
YPRMPUCBNRXSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CS.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thiopyridoxal hydrochloride typically involves the modification of pyridoxal. One common method is the introduction of a thiol group to the pyridoxal molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like ethanol or water and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 5’-Thiopyridoxal hydrochloride may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol (-SH) group in 5'-Thiopyridoxal hydrochloride acts as a potent nucleophile, enabling reactions with electrophilic agents. Key pathways include:
Reaction with Alkyl Halides
-
Mechanism : The thiolate ion (generated under basic conditions) displaces halides via an SN2 mechanism.
-
Conditions : Typically conducted in polar aprotic solvents (e.g., DMSO or DMF) with mild bases like NaHCO₃.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | S-Methyl derivative | 78 | DMF, 25°C, 2 hr |
| Benzyl chloride | S-Benzyl derivative | 65 | DMSO, 40°C, 4 hr |
Oxidation and Disulfide Formation
The thiol group undergoes oxidation to form disulfide bonds, critical for stabilizing protein interactions in enzymatic contexts .
Oxidation Pathways
-
Air Oxidation :
-
Chemical Oxidants : Hydrogen peroxide (H₂O₂) or iodine (I₂) accelerate disulfide formation.
Kinetic Data
| Oxidant | Rate Constant (M⁻¹s⁻¹) | pH |
|---|---|---|
| H₂O₂ | 1.2 × 10³ | 7.4 |
| I₂ | 4.5 × 10² | 7.0 |
Participation in Enzyme-Mimetic Reactions
As a PLP analog, this compound facilitates cofactor-dependent reactions, including:
Retro-Claisen Cleavage
-
Mechanism : Mimics kynureninase activity, cleaving C-C bonds in β-keto acids via a Schiff base intermediate .
-
Key Step : Hydration of the γ-carbonyl group, stabilized by acid-base catalysis involving the thiol group .
Elimination Reactions
-
β-Elimination : Catalyzes the removal of substituents (e.g., -OH, -SH) from β-positioned carbons, forming α,β-unsaturated intermediates .
Coordination with Metal Ions
The sulfur and pyridinium moieties enable chelation with transition metals, altering redox properties:
Complexation with Fe³⁺
-
Stoichiometry : 1:1 (Fe³⁺:ligand) at pH 6–8.
-
Application : Enhances electron-transfer efficiency in redox catalysis.
Table 2: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | pH Range |
|---|---|---|
| Fe³⁺ | 12.3 | 6–8 |
| Cu²⁺ | 9.8 | 5–7 |
Photochemical Reactivity
Exposure to UV light induces homolytic cleavage of the S–C bond, generating thiyl radicals:
Acid-Base Catalysis in Biochemical Systems
The compound’s thiol and pyridinium groups participate in proton transfer processes:
Scientific Research Applications
5’-Thiopyridoxal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to enzyme function and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Thiopyridoxal hydrochloride involves its interaction with various molecular targets in the body. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmitter synthesis and amino acid metabolism.
Comparison with Similar Compounds
5’-Thiopyridoxal hydrochloride can be compared with other pyridoxal derivatives, such as pyridoxal 5’-phosphate and pyridoxine hydrochloride. While all these compounds share a common pyridoxal backbone, the presence of different functional groups imparts unique properties and applications to each compound. For example, pyridoxal 5’-phosphate is the active coenzyme form of vitamin B6, while pyridoxine hydrochloride is commonly used in dietary supplements.
List of Similar Compounds
- Pyridoxal 5’-phosphate
- Pyridoxine hydrochloride
- Pyridoxamine
- Pyridoxamine 5’-phosphate
These compounds, while similar in structure, have distinct roles and applications in biological systems and industrial processes.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 5'-Thiopyridoxal hydrochloride in synthetic batches?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the thiopyridoxal moiety and hydrochloride counterion. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 290 nm) ensures purity assessment, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups like the aldehyde and thiol groups. For quantification, mass spectrometry (LC-MS) provides molecular weight confirmation .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and lab coats to avoid dermal exposure, as permeability data for alternative materials are unavailable. Work in a fume hood to minimize inhalation risks. Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. In case of spills, avoid high-pressure water streams; instead, use inert absorbents and dispose of waste according to hazardous chemical protocols .
Q. How can researchers validate the stability of this compound in aqueous solutions for enzymatic assays?
- Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 4.0–7.4) and temperatures (25–37°C). Monitor degradation via HPLC at timed intervals. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability. Buffers such as phosphate or citrate (50 mM) are recommended to maintain ionic strength .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role as a cofactor analog in enzyme systems?
- Methodological Answer : Use a comparative approach with native cofactors (e.g., pyridoxal phosphate) to evaluate binding affinity (via isothermal titration calorimetry) and catalytic efficiency (kinetic assays). Control for thiol-specific redox interactions by including reducing agents like dithiothreitol (DTT). Structural analysis via X-ray crystallography or molecular docking can resolve binding mode discrepancies .
Q. How can researchers address contradictions in reported enzymatic activity data involving this compound?
- Methodological Answer : Perform systematic meta-analysis of published protocols to identify variables affecting outcomes (e.g., enzyme source, assay pH, or substrate concentration). Replicate conflicting studies under standardized conditions, using internal controls. Validate findings with orthogonal methods (e.g., fluorescence-based activity assays vs. spectrophotometric assays) .
Q. What strategies optimize the use of this compound in cell culture studies, given its potential cytotoxicity?
- Methodological Answer : Conduct dose-response assays (0.1–10 mM) across multiple cell lines to establish non-toxic thresholds. Pair with viability assays (MTT or resazurin). For time-course studies, pre-equilibrate the compound in culture media to stabilize redox states. Consider co-administration with thiol-protecting agents (e.g., N-acetylcysteine) to mitigate oxidative stress .
Q. How should researchers design stability-indicating studies for this compound in lyophilized formulations?
- Methodological Answer : Use a Design of Experiments (DoE) approach, varying excipients (e.g., mannitol, trehalose) and lyophilization cycles. Assess residual moisture via Karl Fischer titration and monitor aggregation using dynamic light scattering (DLS). Stability under accelerated conditions (40°C/75% RH) should be cross-validated with real-time data .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in biochemical assays?
- Methodological Answer : Non-linear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism® is standard. Account for batch variability using mixed-effects models. For high-throughput data, apply false discovery rate (FDR) corrections. Include confidence intervals for EC₅₀/IC₅₀ values in publications .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Evaluate bioavailability factors (e.g., plasma protein binding, metabolic clearance) using pharmacokinetic modeling. Cross-reference in vitro IC₅₀ values with in vivo plasma concentrations. Use knock-out animal models to isolate target-specific effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
